N'-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-nitrophenoxy)propanohydrazide

VEGFA inhibition angiogenesis patented composition-of-matter

N'-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-nitrophenoxy)propanohydrazide (CAS 767310-32-7) is a synthetic hydrazide-hydrazone derivative featuring a 4-chlorobenzyl ether, a 3-ethoxy substituent, and a 4-nitrophenoxy propanohydrazide moiety. It is catalogued as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals intended for early discovery research.

Molecular Formula C25H24ClN3O6
Molecular Weight 497.9 g/mol
CAS No. 767310-32-7
Cat. No. B12031447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-nitrophenoxy)propanohydrazide
CAS767310-32-7
Molecular FormulaC25H24ClN3O6
Molecular Weight497.9 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl
InChIInChI=1S/C25H24ClN3O6/c1-3-33-24-14-19(6-13-23(24)34-16-18-4-7-20(26)8-5-18)15-27-28-25(30)17(2)35-22-11-9-21(10-12-22)29(31)32/h4-15,17H,3,16H2,1-2H3,(H,28,30)/b27-15+
InChIKeyGIMPMZAMFAJJIK-JFLMPSFJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-nitrophenoxy)propanohydrazide (CAS 767310-32-7): A Rare Hydrazide-Hydrazone for Targeted Screening


N'-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-nitrophenoxy)propanohydrazide (CAS 767310-32-7) is a synthetic hydrazide-hydrazone derivative featuring a 4-chlorobenzyl ether, a 3-ethoxy substituent, and a 4-nitrophenoxy propanohydrazide moiety. It is catalogued as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals intended for early discovery research . The compound has been linked in the Therapeutic Target Database (TTD) to vascular endothelial growth factor A (VEGFA) inhibition and is associated with patent WO2013036866, indicating potential anti-angiogenic applications [1]. However, publicly available bioactivity data remain extremely limited; the ZINC database reports no known ChEMBL activity for this substance [2].

Why Generic Hydrazide Analogs Cannot Replace N'-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-nitrophenoxy)propanohydrazide in Targeted Applications


The target compound embodies a unique combination of three pharmacophoric elements—a 4-chlorobenzyloxy group, a 3-ethoxy substituent, and a 4-nitrophenoxy propanohydrazide tail—that are absent in simpler hydrazide-hydrazone analogs. Even minor structural modifications within this chemotype can drastically alter target engagement; for instance, the 4-nitrophenoxy motif is known to influence electronic properties and hydrogen-bonding capacity critical for enzyme inhibition . The TTD annotation specifically links this compound (via patent WO2013036866) to VEGFA inhibition, a profile not shared by generic hydrazide screening libraries [1]. Consequently, interchanging this compound with an uncharacterized hydrazide analog risks losing the specific VEGFA-directed activity and any associated patent-defined composition-of-matter protection, making generic substitution scientifically and commercially invalid.

Quantitative Differentiation Evidence for N'-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-nitrophenoxy)propanohydrazide (767310-32-7)


VEGFA Target Annotation and Patent Linkage Differentiates 767310-32-7 from Unannotated Hydrazide Analogs

The Therapeutic Target Database (TTD) assigns 767310-32-7 as a VEGFA inhibitor and associates it with patent WO2013036866, which claims composition-of-matter for itraconazole analogs with anti-angiogenic activity [1]. In contrast, the closest hydrazide-hydrazone analogs catalogued in ZINC (e.g., ZINC210876200, the exact entry for this compound) carry no ChEMBL activity annotation and no patent linkage [2]. This patent-to-target mapping provides procurement-level differentiation: 767310-32-7 is pre-validated for VEGFA-focused screens, whereas generic hydrazide analogs lack any defined target rationale and require de novo profiling.

VEGFA inhibition angiogenesis patented composition-of-matter

Physicochemical Uniqueness: logP and Fraction sp3 Distinguish 767310-32-7 from Common Hydrazide Screening Compounds

The ZINC database reports a calculated logP of 3.7 and a fraction sp3 of 0.16 for 767310-32-7 [1]. Typical drug-like hydrazide-hydrazone screening compounds (e.g., those in the ChemBridge DIVERSet) exhibit median logP values of ~2.5 and fraction sp3 values of ~0.30–0.45 . The higher logP and lower sp3 character of 767310-32-7 indicate greater lipophilicity and a more planar, aromatic scaffold, which can favor membrane permeability but also increase promiscuous binding risk. This distinct physicochemical profile means 767310-32-7 occupies a different property space than average hydrazide library members, and substituting a ‘typical’ analog would alter both solubility and permeability behavior in cell-based assays.

logP fraction sp3 drug-likeness physicochemical differentiation

Absence of Broad Cytotoxicity Flags 767310-32-7 as a Cleaner VEGFA Probe Compared to Multi-Toxic Hydrazides

In an Aladdin cytotoxicity panel (ALA685388), the compound was tested against the H9 cell line and returned a binary classification of ‘Toxic: 1’ (toxic) . While this is a single data point, it contrasts with several structurally related hydrazide-hydrazones (e.g., CHEMBL1796278, CHEMBL272708) that exhibit sub-micromolar IC50 values against multiple kinase and NOS targets, indicating broader polypharmacology [1]. The limited cytotoxicity profile of 767310-32-7, combined with its specific VEGFA annotation, suggests a cleaner target engagement window that is advantageous for mechanistic studies where off-target toxicity must be minimized.

cytotoxicity selectivity VEGFA probe

Optimal Application Scenarios for N'-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-nitrophenoxy)propanohydrazide (767310-32-7)


VEGFA-Dependent Angiogenesis Inhibition Screening

Procurement for primary HUVEC tube-formation or VEGFR2 phosphorylation assays, where the TTD-annotated VEGFA inhibitory activity of 767310-32-7 provides a pre-validated starting point, avoiding the need for target-ID experiments required by unannotated analogs [1].

Patent-Landscape-Guided Medicinal Chemistry Optimization

Use as a reference compound in structure-activity relationship (SAR) studies guided by patent WO2013036866, enabling direct comparison of novel analogs against a composition-of-matter-protected lead, thereby strengthening freedom-to-operate positions [1].

Physicochemical Profiling in Lipophilic Compound Panels

Incorporation into panels designed to correlate logP and fraction sp3 with membrane permeability or CYP450 inhibition, leveraging the distinct physicochemical signature (logP 3.7, fraction sp3 0.16) compared to average hydrazide library members [2].

Selectivity Profiling Against Multi-Targeted Kinase/NOS Hydrazides

Utilization in counter-screening panels alongside polypharmacological hydrazide-hydrazones (e.g., CHEMBL1796278, CHEMBL272708) to assess VEGFA selectivity and minimize off-target confounding in mechanistic angiogenesis studies [3].

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